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Compound of Interest

Compound Name:
6-bromo-2,3-dihydro-1H-inden-1-

ol

Cat. No.: B1272272 Get Quote

Before delving into advanced spectroscopic methods, the elemental composition and degree of

unsaturation provide the initial framework for the molecular structure. For 6-bromo-2,3-
dihydro-1H-inden-1-ol, the molecular formula is C₉H₉BrO[1].

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the

molecular formula.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass

spectrometer is employed.

Analysis: The instrument is calibrated, and the sample is introduced. The exact mass of the

molecular ion is measured.

Data Interpretation: The measured mass is compared to the theoretical mass calculated for

the proposed formula (C₉H₉BrO). The presence of bromine is confirmed by the characteristic

isotopic pattern of the molecular ion peak (M+ and M+2 peaks of approximately equal

intensity).
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Table 1: Predicted HRMS Data for C₉H₉BrO

Ion Calculated m/z ([M+H]⁺) Isotope

C₉H₁₀⁷⁹BrO⁺ 212.9918 ⁷⁹Br

C₉H₁₀⁸¹BrO⁺ 214.9898 ⁸¹Br

The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₉H₉BrO: DoU = 9 + 1 - (9/2) - (1/2) + 0 = 5 A DoU of 5 suggests the presence of a

benzene ring (DoU = 4) and an additional ring or double bond (DoU = 1), which is consistent

with the indanol scaffold.

Unveiling the Carbon-Hydrogen Framework: Nuclear
Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a

complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment and
Connectivity
¹H NMR spectroscopy provides information about the number of different types of protons, their

chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: A standard one-pulse experiment is performed.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00
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ppm.

Table 2: Predicted ¹H NMR Data for 6-bromo-2,3-dihydro-1H-inden-1-ol (in CDCl₃)

Proton
Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-1 ~5.2 t 1H ~6.0

H-2 ~2.0-2.2 m 1H -

H-2' ~2.5-2.7 m 1H -

H-3 ~2.8-3.0 m 1H -

H-3' ~3.1-3.3 m 1H -

H-4 ~7.3 d 1H ~8.0

H-5 ~7.2 dd 1H ~8.0, 1.5

H-7 ~7.4 d 1H ~1.5

OH Variable br s 1H -

Aromatic Region: The three aromatic protons are expected to appear as a doublet, a doublet

of doublets, and a singlet (or a narrow doublet), consistent with a 1,2,4-trisubstituted

benzene ring.

Aliphatic Region: The benzylic proton (H-1) adjacent to the hydroxyl group will be shifted

downfield. The protons on the five-membered ring (H-2, H-2', H-3, H-3') will appear as

complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms

in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Same as for ¹H NMR.

Instrumentation: A high-field NMR spectrometer with a carbon probe.

Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

singlets for each carbon.

Data Processing: Similar to ¹H NMR.

Table 3: Predicted ¹³C NMR Data for 6-bromo-2,3-dihydro-1H-inden-1-ol

Carbon Predicted Chemical Shift (ppm)

C-1 ~75

C-2 ~30

C-3 ~35

C-3a ~140

C-4 ~125

C-5 ~128

C-6 ~120

C-7 ~123

C-7a ~145

The carbon bearing the hydroxyl group (C-1) is expected to be in the range of 70-80 ppm.

The aliphatic carbons (C-2, C-3) will appear in the upfield region.

The aromatic carbons will appear in the downfield region, with the carbon attached to the

bromine (C-6) showing a characteristic shift.

2D NMR Spectroscopy: Connecting the Pieces
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2D NMR experiments, such as COSY and HSQC, are essential for unambiguously assigning

the ¹H and ¹³C signals and confirming the connectivity of the molecule.[2][3][4]

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that

are coupled to each other (typically over two or three bonds). It is invaluable for tracing out

the spin systems in the molecule, for example, confirming the connectivity between H-1, H-2,

and H-3 in the five-membered ring.[3]

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations

between protons and the carbon atoms they are directly attached to. It allows for the direct

assignment of each proton signal to its corresponding carbon signal.[3]
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NMR Elucidation Workflow

Identifying Functional Groups: Infrared (IR)
Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific

functional groups in a molecule.

Experimental Protocol: FTIR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or

as a KBr pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Bands for 6-bromo-2,3-dihydro-1H-inden-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad, Strong O-H stretch (alcohol)

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1600, 1480 Medium Aromatic C=C stretch

~1050 Strong
C-O stretch (secondary

alcohol)

~800-850 Strong
C-H out-of-plane bending

(aromatic)

~600-500 Medium C-Br stretch

The presence of a broad absorption band around 3300 cm⁻¹ is a clear indication of the

hydroxyl group.[5][6][7] The C-Br stretch is typically weak and appears in the fingerprint region.

Confirmation of Molecular Weight and
Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and can reveal structural

details through the analysis of fragmentation patterns.[8]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe or a gas chromatograph (GC-MS).

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Table 5: Predicted Key Fragments in the EI Mass Spectrum of 6-bromo-2,3-dihydro-1H-
inden-1-ol

m/z Ion Structure Comments

212/214 [C₉H₉BrO]⁺

Molecular ion (M⁺),

characteristic 1:1 bromine

isotope pattern.[9][10]

194/196 [C₉H₇Br]⁺
Loss of H₂O from the

molecular ion.

133 [C₉H₉O]⁺ Loss of Br radical.

115 [C₉H₇]⁺ Loss of H₂O and Br.

The most telling feature in the mass spectrum will be the pair of peaks for the molecular ion at

m/z 212 and 214, with nearly equal intensity, which is the definitive signature of a

monobrominated compound.[9][10]
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Predicted MS Fragmentation

Definitive 3D Structure: X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof

of structure, including stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a

solvent from a concentrated solution of the compound.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure

and refine the atomic positions.

A successful crystal structure determination would provide precise bond lengths, bond angles,

and the conformation of the five-membered ring, leaving no doubt as to the identity of the

molecule.

Conclusion
The structure elucidation of 6-bromo-2,3-dihydro-1H-inden-1-ol is a systematic process that

relies on the convergence of data from multiple analytical techniques. Mass spectrometry and

elemental analysis establish the molecular formula. NMR spectroscopy, through a combination

of 1D and 2D experiments, reveals the intricate carbon-hydrogen framework and connectivity.

IR spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography

can provide the definitive three-dimensional structure. By integrating the information from each

of these powerful techniques, a complete and confident structural assignment can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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